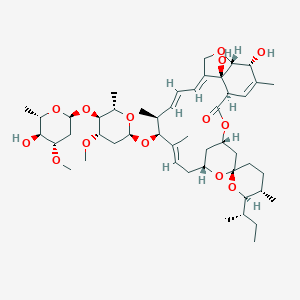

イベルメクチン B1a

概要

説明

イベルメクチンは、アベルメクチン系化合物に属する広域スペクトル抗寄生虫薬です。1975年に発見され、当初は家畜の寄生虫感染症の治療に獣医学で使用されていました。 1987年にヒト用として承認され、それ以来、オンコセルカ症(河川盲目症)、ストロンギロイディア症、疥癬などのさまざまな寄生虫感染症の治療に使用されています .

科学的研究の応用

Ivermectin has a wide range of scientific research applications:

作用機序

イベルメクチンは、無脊椎動物の神経細胞や筋肉細胞のグルタミン酸作動性塩化物イオンチャネルに選択的に結合し、高い親和性を持つことで効果を発揮します。この結合により、細胞膜の塩化物イオンの透過性が高まり、細胞の過分極と寄生虫の麻痺が起こります。 哺乳類では、イベルメクチンはγ-アミノ酪酸(GABA)受容体のアゴニストとしても作用しますが、血液脳関門のため、中枢神経系への影響は限定的です .

類似の化合物との比較

類似の化合物

アベルメクチンB1aとB1b: これらはイベルメクチンの主要成分であり、同様の抗寄生虫特性を共有しています。

ミルベマイシン: 抗寄生虫活性を有する別のマクロライドラクトンです。

モキシデクチン: ミルベマイシンの誘導体であり、同様の作用機序を持っています。

イベルメクチンの独自性

イベルメクチンは、幅広い寄生虫に対する広域スペクトル活性と、哺乳類に対する比較的低い毒性によって特徴付けられます。 無脊椎動物のグルタミン酸作動性塩化物イオンチャネルに選択的に結合する能力により、寄生虫感染症の治療に非常に効果的であり、ヒトや動物への副作用を最小限に抑えています .

生化学分析

Biochemical Properties

Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

Ivermectin B1a has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of Ivermectin B1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Ivermectin B1a shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of Ivermectin B1a vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .

Metabolic Pathways

Ivermectin B1a is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

Ivermectin B1a is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .

準備方法

合成経路と反応条件

イベルメクチンは、Streptomyces avermitilis菌の醗酵産物から合成されます。イベルメクチンの主要成分は、22,23-ジヒドロアベルメクチンB1aと22,23-ジヒドロアベルメクチンB1bです。合成には、いくつかのステップが含まれます。

ヒドロキシル基の保護: アバメクチンB2の4’'-位ヒドロキシル基と5-位ヒドロキシル基は、アリルカーボネートを使用して保護されます。

酸化: アバメクチンB2の23-位ヒドロキシル基は、酸化されてケトカルボニル基を形成します。

ヒドラゾン形成: 23-位ケトカルボニル基は、有機スルホニルヒドラジンを使用してスルホニルヒドラゾンに変換されます。

還元: 23-位スルホニルヒドラゾンは、水素化ホウ素を使用して還元され、同時に保護基が除去されてイベルメクチンが生成されます.

工業的製造方法

イベルメクチンの工業的製造には、Streptomyces avermitilis菌の大規模な醗酵と、それに続く抽出と精製工程が含まれます。 醗酵液は溶媒抽出にかけられ、粗生成物はクロマトグラフィー技術を使用して精製され、高純度のイベルメクチンが得られます .

化学反応の分析

反応の種類

イベルメクチンは、次のようなさまざまな化学反応を起こします。

酸化: イベルメクチンは酸化されてケト誘導体を形成することができます。

還元: 還元反応により、ケト基をヒドロキシル基に戻すことができます。

置換: イベルメクチン分子の特定の位置で置換反応が起こる可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: メタノール、エタノール、ジクロロメタン。

主要な生成物

これらの反応から生成される主な生成物には、ケト誘導体やヒドロキシル誘導体など、イベルメクチンのさまざまな誘導体が含まれ、これらの誘導体はさらなる化学修飾に使用することができます .

科学研究への応用

イベルメクチンは、さまざまな科学研究に利用されています。

類似化合物との比較

Similar Compounds

Avermectin B1a and B1b: These are the primary components of ivermectin and share similar antiparasitic properties.

Milbemycin: Another macrocyclic lactone with antiparasitic activity.

Moxidectin: A derivative of milbemycin with a similar mode of action.

Uniqueness of Ivermectin

Ivermectin is unique due to its broad-spectrum activity against a wide range of parasites and its relatively low toxicity in mammals. Its ability to bind selectively to glutamate-gated chloride channels in invertebrates makes it highly effective in treating parasitic infections while minimizing adverse effects in humans and animals .

生物活性

Ivermectin B1a, a derivative of the avermectin family, is well-known for its antiparasitic properties. Recent research has expanded its potential applications, revealing significant biological activities, particularly in anticancer and antiviral contexts. This article synthesizes current findings on the biological activity of Ivermectin B1a, including its mechanisms of action, pharmacokinetics, and clinical implications.

Ivermectin B1a exhibits a multifaceted mechanism of action, primarily through its interaction with various biological targets:

- Antiparasitic Activity : Ivermectin B1a binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. This is particularly effective against nematodes and arthropods.

- Anticancer Properties : Recent studies have shown that Ivermectin B1a can inhibit cancer cell proliferation. For instance, a study indicated an IC50 value of 30 μM against HCT-116 colon cancer cells, demonstrating significant anti-proliferative effects and promoting apoptosis . The compound enhances tubulin polymerization, suggesting potential as a microtubule-targeting agent similar to paclitaxel .

- Antiviral Effects : Ivermectin has been shown to inhibit various viruses, including Zika virus and SARS-CoV-2. It disrupts the interaction between importin proteins and viral proteins, thereby preventing viral replication .

Pharmacokinetics

The pharmacokinetics of Ivermectin B1a are critical for understanding its efficacy and safety profile:

- Absorption and Distribution : Following administration, Ivermectin B1a achieves peak plasma concentrations within hours. A study reported peak levels between 16 and 101 ng/mL after a single oral dose of 200 μg/kg in healthy volunteers .

- Metabolism : The compound undergoes extensive metabolism in the liver, with a half-life that varies based on the route of administration. Subcutaneous administration has shown promising results in maintaining therapeutic levels even in severe infections .

- Elimination : The drug is primarily excreted via feces, with minimal renal clearance observed.

Case Studies

Several case studies highlight the clinical applications and effectiveness of Ivermectin B1a:

- Disseminated Strongyloidiasis Treatment : A patient with disseminated strongyloidiasis was treated with high-dose subcutaneous Ivermectin (12 mg/day), resulting in improved clinical outcomes despite complications from severe sepsis. This case underscores the importance of dosage adjustments based on individual pharmacokinetic responses .

- Cancer Treatment : In vitro studies demonstrated that Ivermectin B1a significantly induced apoptosis in HCT-116 cells and inhibited their migration capacity. The compound's ability to enhance tubulin polymerization positions it as a candidate for further research in cancer therapeutics .

Research Findings

Recent research findings emphasize the versatility and potential of Ivermectin B1a:

特性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。